Product packaging for 7-Hydroxy Bexarotene(Cat. No.:CAS No. 368451-10-9)

7-Hydroxy Bexarotene

Cat. No.: B589913
CAS No.: 368451-10-9
M. Wt: 364.485
InChI Key: ZXOXDVMWISJVGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Classification within the Retinoid Metabolic Network

7-Hydroxy Bexarotene (B63655) is classified as a major oxidative metabolite of bexarotene. mdpi.comnih.govbauschhealth.com Bexarotene itself is a synthetic retinoid, specifically a rexinoid, that selectively activates retinoid X receptors (RXRs). dermnetnz.orgresearchgate.net The metabolic process that leads to 7-Hydroxy Bexarotene is a key pathway in the biotransformation of the parent drug. europa.eueuropa.eueuropa.eu This places this compound within the broader network of retinoid metabolism, a complex system involving various enzymes and pathways that process both endogenous and synthetic retinoids. The metabolism of bexarotene is primarily hepatic. mdpi.com

Significance as a Major Oxidative Metabolite of Bexarotene

Following administration, bexarotene is metabolized in the liver, primarily through oxidation by the cytochrome P450 3A4 (CYP3A4) enzyme system. mdpi.comdermnetnz.orgiranjd.ir This process yields four main metabolites that have been identified in plasma: 6-hydroxy-bexarotene, 7-hydroxy-bexarotene, 6-oxo-bexarotene, and 7-oxo-bexarotene (B601032). nih.govbauschhealth.comfda.govnih.gov Among these, this compound is a prominent oxidative metabolite. mdpi.comnih.gov

Historical Context of its Identification as a Metabolite

The identification of this compound as a metabolite emerged from pharmacokinetic and metabolism studies conducted during the development and clinical evaluation of bexarotene. Initial in vitro studies utilizing liver microsomes were instrumental in elucidating the metabolic pathways of bexarotene, pointing to the formation of hydroxylated and oxidized derivatives. nih.gov

Subsequent investigations involving plasma samples from rats, dogs, and humans treated with bexarotene confirmed the presence of this compound, along with other key metabolites. nih.gov These studies established that while the qualitative metabolite profiles were similar across species, the relative abundance of the oxidative metabolites compared to the parent drug was greater in human plasma than in that of rats or dogs. nih.gov The characterization of these metabolites was crucial for a comprehensive understanding of bexarotene's disposition in the body.

Data Tables

Table 1: Key Characteristics of Bexarotene Metabolism

CharacteristicDescription
Parent Compound Bexarotene
Metabolic Pathway Oxidation, Glucuronidation
Primary Enzyme Cytochrome P450 3A4 (CYP3A4) mdpi.comdermnetnz.orgiranjd.ir
Major Oxidative Metabolites 6-Hydroxy Bexarotene, this compound, 6-Oxo-Bexarotene, 7-Oxo-Bexarotene nih.govbauschhealth.comfda.govnih.gov
Metabolite Activity Active in in vitro retinoid receptor activation assays, but with reduced activity compared to bexarotene. nih.govnih.gov
Primary Route of Elimination Hepatobiliary system nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28O3 B589913 7-Hydroxy Bexarotene CAS No. 368451-10-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[1-(7-hydroxy-3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O3/c1-14-11-19-20(24(5,6)21(25)13-23(19,3)4)12-18(14)15(2)16-7-9-17(10-8-16)22(26)27/h7-12,21,25H,2,13H2,1,3-6H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOXDVMWISJVGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(C(CC2(C)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857713
Record name 4-[1-(7-Hydroxy-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368451-10-9
Record name 7-Hydroxy-bexarotene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0368451109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[1-(7-Hydroxy-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-HYDROXY-BEXAROTENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FV388G8RIQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biochemical Pathways of 7 Hydroxy Bexarotene Formation and Biotransformation

Enzymatic Hydroxylation of Bexarotene (B63655)

The primary metabolic pathway for bexarotene involves oxidation, leading to the formation of hydroxylated metabolites. drugs.com One of these key metabolites is 7-Hydroxy Bexarotene, which is formed through the enzymatic hydroxylation of the tetrahydronaphthalene ring of the parent compound. mdpi.comiranjd.ir This reaction introduces a hydroxyl group at the 7th position, altering the compound's structure and properties.

The oxidative metabolism of bexarotene is predominantly carried out by the Cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver. iranjd.ironcologynewscentral.com In vitro studies have consistently identified CYP enzymes as responsible for the formation of the main oxidative metabolites of bexarotene, which include both 6- and 7-hydroxy-bexarotene. fda.goveuropa.eueuropa.eubauschhealth.comnih.gov These enzymes catalyze the hydroxylation of carbon-hydrogen bonds on the bexarotene molecule. drugbank.com The process is crucial for converting the lipophilic parent drug into more water-soluble compounds that can be more readily eliminated from the body.

Extensive in vitro research has pinpointed a specific isozyme, Cytochrome P450 3A4 (CYP3A4), as the major enzyme responsible for the hydroxylation of bexarotene to form this compound. drugs.commdpi.comfda.goveuropa.eueuropa.eubauschhealth.comdermnetnz.orgmedscape.comresearchgate.neteuropa.eudrugs.comnih.gov Studies using human liver microsomes have demonstrated that CYP3A4 is the principal catalyst for the generation of bexarotene's oxidative metabolites. mdpi.comoncologynewscentral.comfda.gov The involvement of CYP3A4 is significant, as this enzyme metabolizes a large percentage of clinically used drugs, and its activity can be influenced by various inhibitors and inducers. dermnetnz.orgnih.gov While other CYP isozymes are not significantly inhibited by bexarotene, CYP3A4 plays a central role in its initial biotransformation. drugs.comfda.gov

Table 1: Key Enzymes in Bexarotene Metabolism

Parent Compound Primary Metabolic Reaction Key Enzyme Resulting Metabolite

Role of Cytochrome P450 Isozymes in 7-Hydroxylation

Subsequent Metabolic Conversions of this compound

Following its formation, this compound undergoes further metabolism. These subsequent conversions are part of the body's process to detoxify and excrete the compound.

A significant subsequent metabolic pathway for bexarotene and its oxidative metabolites, including this compound, is glucuronidation. fda.goveuropa.eueuropa.eubauschhealth.comnih.govdrugs.comnih.gov This is a Phase II metabolic reaction where glucuronic acid is conjugated to the metabolites. This process substantially increases the water solubility of the compounds, facilitating their excretion, primarily through the hepatobiliary system. nih.govfda.gov In vitro studies suggest that the hydroxylated metabolites of bexarotene may be glucuronidated. fda.goveuropa.eubauschhealth.comnih.govdrugs.com In dogs, for example, the predominant biliary metabolites are glucuronides of the hydroxy metabolites. nih.govfda.gov Glucuronides of bexarotene and its metabolites are major end-products found in bile and feces. nih.govfda.gov

Table 2: Metabolic Pathway of Bexarotene

Compound Metabolic Process Resulting Compound
Bexarotene Hydroxylation (via CYP3A4) This compound
This compound Oxidation 7-Oxo-Bexarotene (B601032)

Formation of 7-Oxo-Bexarotene

Comparative Metabolic Profiling of this compound Across Species

Studies comparing the metabolism of bexarotene in rats, dogs, and humans have revealed both similarities and differences in the metabolic profile of this compound and other metabolites. nih.gov

Qualitatively, the metabolite profiles are similar across these species, with 6- and 7-hydroxy-bexarotene and their corresponding oxo-metabolites being consistently identified. nih.govfda.gov However, the relative abundance of these metabolites can vary. For instance, the oxidative metabolites, including this compound, are found in greater abundance relative to the parent compound in human plasma compared to the plasma of rats or dogs. nih.gov

Furthermore, the primary elimination pathways show species-specific differences. While elimination is mainly through bile in both rats and dogs, the specific conjugated metabolites that predominate differ. nih.gov In rats, bexarotene acyl glucuronide (a glucuronide of the parent compound) is the main biliary metabolite, whereas in dogs, glucuronides of the oxidized metabolites, such as this compound, are predominant. nih.govfda.gov These species-specific differences in metabolism and elimination are important considerations in preclinical research and drug development. ohiolink.edu

Table 3: List of Compounds

Compound Name
This compound
7-Oxo-Bexarotene
Acitretin
Atorvastatin
Bexarotene
Bexarotene acyl glucuronide
Carboplatin
Clarithromycin
Clotrimazole
Cyclosporine
Dexamethasone
Docetaxel
Erlotinib
Erythromycin
Etretinate
Gemfibrozil
Ifosfamide
Insulin
Itraconazole
Ketoconazole
Lidocaine
Paclitaxel
Phenobarbital
Phenytoin
Rifampin
Ritonavir
Tamoxifen
Testosterone
Tretinoin

Molecular and Cellular Pharmacology of 7 Hydroxy Bexarotene

Retinoid Receptor Activation Profile of 7-Hydroxy Bexarotene (B63655)

In Vitro Assays of Retinoid Receptor Agonism

In vitro assays have been crucial in characterizing the activity of 7-hydroxy bexarotene at retinoid receptors. These studies have consistently shown that the oxidative metabolites of bexarotene, including this compound, are active in assays of retinoid receptor activation. mdpi.comdrugs.comnih.govnih.gov However, their potency is significantly reduced compared to the parent compound, bexarotene. nih.gov

Comparative Binding Affinity to RXR Subtypes (RXRα, RXRβ, RXRγ)

This compound, along with other metabolites, exhibits a much-reduced binding affinity for retinoid X receptors (RXRs) when compared to bexarotene. nih.gov While bexarotene is a potent agonist for all three RXR subtypes (RXRα, RXRβ, and RXRγ), the binding of its metabolites is considerably weaker. europa.eueuropa.eunih.govresearchgate.netrndsystems.com This reduced affinity suggests that this compound is unlikely to elicit significant retinoid receptor activation on its own. nih.gov

Table 1: Comparative Binding Affinity (Kd) of 6-hydroxy Bexarotene to Retinoid Receptors

CompoundRXRα (μM)RXRβ (μM)RXRγ (μM)RARα (μM)
6-hydroxy Bexarotene3.464.214.838.17

Data sourced from in vitro binding assays. caymanchem.comcaymanchem.com

Transcriptional Activation Capacity via Retinoid X Receptors

Consistent with its reduced binding affinity, this compound demonstrates a diminished capacity to transactivate gene expression through RXRs compared to bexarotene. nih.gov While bexarotene effectively activates RXRs, leading to the regulation of target gene expression, its hydroxylated metabolites have minimal activity in this regard. nih.govdrugs.comnih.gov This indicates that the therapeutic effects of bexarotene are primarily driven by the parent compound itself, rather than its metabolites. europa.eueuropa.eufda.gov

Table 2: Transcriptional Activation (EC50) of 6-hydroxy Bexarotene

CompoundRXRα (nM)RXRβ (nM)RXRγ (nM)RARα (nM)RARβ (nM)RARγ (nM)
6-hydroxy Bexarotene3983564204,4142,1212,043

Data sourced from in vitro transactivation assays. caymanchem.comcaymanchem.com

Modulation of Retinoic Acid Receptors (RARs) by this compound

Bexarotene is known to be highly selective for RXRs over retinoic acid receptors (RARs). nih.govrndsystems.comnih.govcaymanchem.com In vitro studies have shown that bexarotene has a low affinity for RAR isoforms. nih.gov Similarly, its metabolites, including this compound, exhibit minimal activity in transactivating RARs. nih.gov This selectivity is a key feature of bexarotene's pharmacological profile, distinguishing it from other retinoids that activate both RARs and RXRs. dermnetnz.orgfda.gov

Cellular Responses and Signaling Pathways Modulated by this compound

Influence on Gene Expression Profiles

The primary mechanism of action for bexarotene involves the modulation of gene expression through the activation of RXRs. dermnetnz.orgahajournals.orgahajournals.orgresearchgate.net These receptors form heterodimers with other nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs) and liver X receptors (LXRs), to regulate the transcription of a wide array of genes. drugs.comnih.govdrugbank.comresearchgate.net

Bexarotene has been shown to influence the expression of genes involved in several key cellular processes:

Lipid Metabolism and Transport: Bexarotene can increase the expression of genes like ATP-binding cassette transporter A1 (ABCA1), ATP-binding cassette transporter G1 (ABCG1), and apolipoprotein E (ApoE). researchgate.netfrontiersin.orgnih.govresearchgate.netlife-science-alliance.orgnih.govmdpi.com This has implications for cholesterol homeostasis. ahajournals.orgahajournals.org

Cell Growth and Differentiation: As a retinoid, bexarotene plays a role in regulating cell proliferation, differentiation, and apoptosis. mdpi.comdermnetnz.orgeuropa.eueuropa.eufda.govdrugs.comnih.govdrugbank.com

Inflammation: Bexarotene treatment has been associated with changes in the expression of inflammatory genes, such as IL-6 and TGFβ. nih.gov

Tumor Suppression: Clinically relevant target genes of bexarotene are thought to include potential tumor suppressors. openrepository.com In mouse lung tumors, bexarotene has been shown to decrease the mRNA expression of genes like Caspase-3, Cyclin E1, and survivin. nih.gov

Other Signaling Pathways: Bexarotene can also impact other signaling pathways, for instance, by modulating the expression of components in the Wnt/β-catenin signaling pathway. researchgate.net In certain cellular contexts, it has been found to decrease the expression of AURKA mRNA. biologists.com

Given that this compound has significantly reduced activity at RXRs, its direct influence on these gene expression profiles is expected to be substantially less than that of the parent compound, bexarotene. nih.gov

Table 3: Key Genes Modulated by Bexarotene

GeneFunctionEffect of BexaroteneReference
ABCA1Cholesterol EffluxIncreased Expression researchgate.netfrontiersin.orgnih.govlife-science-alliance.orgnih.govmdpi.com
ABCG1Cholesterol EffluxIncreased Expression frontiersin.orgresearchgate.netmdpi.com
ApoELipid TransportIncreased Expression researchgate.netnih.govresearchgate.netnih.govmdpi.com
Caspase-3ApoptosisDecreased Expression (in lung tumors) nih.gov
Cyclin E1Cell Cycle RegulationDecreased Expression (in lung tumors) nih.gov
SurvivinInhibition of ApoptosisDecreased Expression (in lung tumors) nih.gov
AURKACell Cycle RegulationDecreased mRNA Expression biologists.com

Impact on Cell Proliferation and Differentiation in Preclinical Models

This compound is identified as a primary oxidative metabolite of Bexarotene, formed in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme. europa.eudrugs.comdermnetnz.orgbauschhealth.commdpi.com In vitro studies have confirmed that the oxidative metabolites of bexarotene, which include this compound, are active in assays that measure retinoid receptor activation. drugs.commdpi.comfda.govnih.gov

Data tables detailing specific research findings on the impact of this compound on cell proliferation and differentiation cannot be generated due to a lack of specific data in the reviewed sources.

Role in Apoptosis Induction Mechanisms

Despite its activity at retinoid receptors, the specific role and detailed mechanisms of this compound in the induction of apoptosis have not been independently characterized in the available scientific literature. europa.eudrugs.comfda.gov Studies on apoptosis focus on Bexarotene, attributing apoptotic activity to its function as a Retinoid X Receptor (RXR) agonist, which can lead to the activation of downstream cell death pathways. fda.govfda.gov However, the relative contribution of this compound to these apoptotic effects is currently unknown. drugs.combauschhealth.comfda.gov

Data tables detailing specific research findings on the role of this compound in apoptosis induction cannot be generated due to a lack of specific data in the reviewed sources.

Preclinical Investigative Paradigms and Research Models for 7 Hydroxy Bexarotene

In Vitro Model Systems for Biological Activity Assessment

In vitro studies are fundamental in characterizing the bioactivity of 7-Hydroxy Bexarotene (B63655) at a cellular level. These models allow for a controlled investigation of its effects on cancer cells and its interaction with specific molecular targets.

The parent compound, Bexarotene, has been shown to inhibit the growth of various tumor cell lines in vitro, including those of hematopoietic and squamous cell origin. bauschhealth.comeuropa.eueuropa.eueuropa.euoncozine.commedthority.comdermnetnz.orgmedthority.com It can also induce apoptosis, or programmed cell death, in several cancer cell systems. researchgate.netfda.gov For instance, in cutaneous T-cell lymphoma (CTCL) cell lines such as Hut-78 and HH, Bexarotene has demonstrated the ability to reduce cell viability and inhibit clonogenic proliferation. researchgate.netnih.gov While Bexarotene was observed to upregulate and activate the pro-apoptotic protein Bax in these sensitive cell lines, this did not lead to significant apoptosis, suggesting that its primary mechanism is the inhibition of proliferation rather than the induction of cell death. nih.gov

Studies on Bexarotene's photodegradation products have also been conducted on a panel of human cancer cell lines, including HeLa (cervical cancer), A2780 (ovarian cancer), and non-cancerous murine fibroblasts. These studies revealed a concentration-dependent growth inhibition on all tested cell lines. mdpi.com

Table 1: Summary of Cell Lines Used in Bexarotene and Metabolite Research

Cell LineCancer TypeResearch Focus
Hut-78Cutaneous T-Cell LymphomaGrowth Inhibition, Apoptosis, Cell Cycle Analysis
HHCutaneous T-Cell LymphomaGrowth Inhibition, Apoptosis, Cell Cycle Analysis
MJCutaneous T-Cell LymphomaInvestigation of Resistance Mechanisms
HeLaCervical CancerCytotoxicity of Photodegradation Products
A2780Ovarian CancerCytotoxicity of Photodegradation Products
BEAS-2BHuman Bronchial EpithelialProliferation and Biomarker Expression
BEAS-2B-R1Retinoid-Resistant Human Bronchial EpithelialProliferation and Biomarker Expression
A427Lung CancerProliferation and Biomarker Expression
H226Lung CancerProliferation and Biomarker Expression
H358Lung CancerProliferation and Biomarker Expression
KMT2A-MLLT3Acute Myeloid LeukemiaRXRα Activation, Cell Viability
HEK293Human Embryonic KidneyReporter Gene Assays

Reporter gene assays are crucial tools for determining how compounds like 7-Hydroxy Bexarotene interact with and activate specific nuclear receptors. mdpi.com Bexarotene and its oxidative metabolites, including this compound, are active in in vitro assays of retinoid receptor activation. bauschhealth.commdpi.comnih.govnih.govmedthority.com Bexarotene itself selectively binds to and activates the retinoid X receptor (RXR) subtypes (RXRα, RXRβ, RXRγ). bauschhealth.comeuropa.eueuropa.eu These activated receptors can then form heterodimers with other receptors like retinoic acid receptors (RARs), the vitamin D receptor, thyroid receptor, and peroxisome proliferator-activated receptors (PPARs) to regulate gene expression. bauschhealth.comoncozine.com

Interestingly, further studies have shown that Bexarotene can also function as a PPARγ antagonist. researchgate.net Reporter gene assays have been employed to assess the ability of Bexarotene analogs to induce RXR homodimerization and subsequent binding to the RXR response element (RXRE). nih.gov These assays have also been used to evaluate the activation of the liver-X-receptor (LXR) and retinoic acid receptor (RAR) signaling pathways. openrepository.com

Research into the molecular mechanisms of Bexarotene has revealed its influence on key cellular signaling pathways. One significant finding is the activation of the p53/p73 pathway in human cutaneous T-cell lymphoma. researchgate.netnih.gov Studies have shown that Bexarotene can activate p53 through phosphorylation and induce the upregulation of p73. researchgate.netnih.gov These proteins are critical tumor suppressors that belong to the same family and play important roles in cell cycle arrest and apoptosis. nih.gov The activation of this pathway by Bexarotene appears to be mediated by the upstream ataxia telangiectasia mutated protein (ATM). researchgate.netnih.gov This signaling cascade ultimately leads to the modulation of downstream target genes such as p21, Bax, survivin, and cdc2, resulting in cell cycle arrest at both the G1 and G2/M phases. researchgate.netnih.gov

Reporter Gene Assays for Receptor Activation

In Vivo Animal Models for Investigating this compound's Effects

Animal models are indispensable for evaluating the systemic effects, efficacy, and metabolic fate of compounds like this compound in a whole-organism context. mdpi.comnih.gov

The parent compound, Bexarotene, has demonstrated efficacy in causing tumor regression in various animal models. bauschhealth.comeuropa.eueuropa.eueuropa.euoncozine.commedthority.comdermnetnz.orgmedthority.comfda.govwikidoc.org These preclinical studies have been instrumental in establishing its potential as an anti-cancer agent. For instance, in nude mice bearing human primary squamous cell xenografts, Bexarotene has been shown to inhibit tumor growth and induce regression. fda.gov It has also been effective as a chemopreventive and chemotherapeutic agent in several preclinical rodent models of breast cancer. researchgate.net

Table 2: Overview of Animal Models in Bexarotene Research

Animal ModelCancer Type/Disease ModelKey Findings
Nude MiceHuman Primary Squamous Cell XenograftsInhibition of tumor growth and regression. fda.gov
RodentsBreast CancerChemopreventive and chemotherapeutic effects. researchgate.net
Rats and DogsToxicology StudiesIdentification of target organs and toxicity profiles. fda.gov
RatsIntestinal and Colon Tumor ModelSuppression of polyp and tumor formation. researchgate.net
RatsPharmacokinetic StudiesDetermination of absorption, distribution, metabolism, and excretion. researchgate.net

Following oral administration in animal models and humans, Bexarotene is metabolized, with 6- and 7-hydroxy-bexarotene and 6- and 7-oxo-bexarotene (B601032) being identified as the primary metabolites in plasma. bauschhealth.commdpi.comeuropa.eunih.goveuropa.eueuropa.euoncozine.comnih.govmedthority.comdermnetnz.orgfda.gov Studies in rats and dogs have provided detailed insights into the pharmacokinetic profile of Bexarotene. fda.gov In rats, pretreatment with Bexarotene was found to induce its own hepatic microsomal metabolism. researchgate.net The hydroxy and oxo metabolites have been consistently observed in the plasma of rats and dogs. researchgate.net The primary route of excretion for Bexarotene and its metabolites is through the bile, with urinary elimination being a minor pathway. europa.eunih.govdermnetnz.org

Efficacy in Tumor Regression Animal Models

Research on Structural Modifications and Analogues of Bexarotene and its Metabolites

Bexarotene, a third-generation retinoid, selectively activates Retinoid X Receptors (RXRs). iranjd.ir Its metabolism in humans primarily occurs via oxidation by cytochrome P450 3A4 enzymes, leading to the formation of several metabolites, including 6- and this compound and 6- and 7-oxo bexarotene. iranjd.irnih.govdermnetnz.orgeuropa.eu While there is significant systemic exposure to these oxidative metabolites, research indicates they are unlikely to elicit substantial retinoid receptor activation. nih.gov This has spurred extensive research into creating synthetic analogues of the parent compound, bexarotene, to enhance its therapeutic properties. physiology.orgmdpi.com The primary goals of these structural modifications are to improve efficacy, increase selectivity for RXRs over other nuclear receptors, and consequently reduce the side effects associated with bexarotene treatment, such as hyperlipidemia and hypothyroidism, which arise from crossover activity with receptors like the Retinoic Acid Receptor (RAR), Thyroid Hormone Receptor (TR), and Liver X Receptor (LXR). physiology.orgresearchgate.net

Structure-Activity Relationships for Receptor Agonism

The relationship between the chemical structure of a compound and its biological activity (SAR) is crucial in drug development. For bexarotene and its derivatives, SAR studies focus on how modifications affect their ability to bind to and activate RXRs.

In vitro studies of bexarotene's natural oxidative metabolites, including racemic 7-hydroxy-bexarotene, have demonstrated that their binding affinity for retinoid receptors is considerably lower than that of the parent compound, bexarotene. nih.gov These metabolites show minimal activity in transactivating RARs and have diminished activity at RXRs when compared directly to bexarotene. nih.gov

Synthetic modifications to the bexarotene scaffold have yielded important SAR insights. Research has shown a strong correlation between the potency of bexarotene derivatives in RXR activation assays and their anti-leukemic activity. biorxiv.org Specific structural changes have been found to directly impact receptor agonism:

Acid Bioisosteres: Modifications to the carboxylic acid group, intended to block metabolism, were found to reduce the compound's potency. biorxiv.org

Cyclohexane Ring Modifications: Replacing the C6 carbon in the tetrahydronaphthalenyl portion of bexarotene with an oxygen atom to create a benzopyran analogue resulted in reduced potency and decreased anti-leukemic activity. biorxiv.org

The development of novel RXR-selective ligands, or rexinoids, must carefully consider the compound's interaction with various RXR heterodimers. nih.gov The goal is to design molecules that selectively activate specific RXR partnerships to achieve a desired therapeutic effect while avoiding the activation of others, like the RXR-TR heterodimer, which can lead to unwanted side effects. researchgate.netnih.gov

Structural ModificationEffect on Receptor Activity/PotencyReference
Hydroxylation at C7 (this compound)Reduced binding and activation at RXRs compared to bexarotene. nih.gov
Replacement of C6 with Oxygen (Benzopyran analogue)Reduced potency and anti-leukemic activity. biorxiv.org
Modification of Carboxylic Acid (Acid Bioisosteres)Reduced potency. biorxiv.org
Creation of Unsaturated C5-C6 BondRetained good RXR activation and anti-leukemic function. biorxiv.org

Development of Novel Rexinoids with Enhanced Selectivity or Activity

The limitations of bexarotene have driven the search for new and improved rexinoids. aacrjournals.org Research efforts have focused on synthesizing analogues with greater RXR selectivity and enhanced biological activity, aiming to separate the therapeutic benefits from the adverse effects. mdpi.comnih.gov

Several promising novel rexinoids have emerged from these efforts:

Pyrimidine Analogues: Novel pyrimidinyl (Py) derivatives of bexarotene, such as PyBex, have been developed. In preclinical models of lung carcinogenesis, these analogues proved to be more effective agents than bexarotene and demonstrated an improved safety profile with less impact on plasma triglyceride levels. aacrjournals.org

Generation 7 Analogues (A75, A76, A77): In a study evaluating fourteen new analogues for treating cutaneous T-cell lymphoma (CTCL), several compounds displayed more selective RXR activation and an equivalent or greater reduction in CTCL cell proliferation compared to bexarotene. physiology.org Specifically, analogues designated A75, A76, and A77 showed a superior ability to induce RXR homodimerization, activate RXR-mediated gene transcription, and reduce the proliferation of CTCL cells relative to bexarotene. mdpi.com These compounds were also effective at inducing the expression of critical tumor suppressor genes. physiology.orgmdpi.com

Heterodimer-Selective Rexinoids: A key strategy in modern rexinoid development is the design of compounds that selectively target specific RXR heterodimers. nih.gov An example is BRF110, a compound designed to selectively activate the Nurr1-RXRα heterodimer. This analogue showed neuroprotective effects in cellular models without causing the elevation in triglycerides seen with the pan-RXR agonist bexarotene, highlighting the potential of improving therapeutic profiles through enhanced heterodimer selectivity. researchgate.net

These studies demonstrate that rational drug design and modification of the bexarotene structure can produce new chemical entities with potentially superior therapeutic profiles, characterized by enhanced potency and improved selectivity. mdpi.comresearchgate.net

Novel Rexinoid/AnalogueObserved Enhancement vs. BexarotenePreclinical Model/AssayReference
PyBexMore effective, less elevation of plasma triglycerides.Lung carcinogenesis model aacrjournals.org
A75, A76, A77Enhanced RXR homodimerization, RXRE activation, and reduction in cell proliferation.CTCL cell proliferation and gene expression assays mdpi.com
BRF110Selective activation of Nurr1-RXRα heterodimer, no elevation of triglycerides.Cellular models of Parkinson's disease researchgate.net

Analytical and Synthetic Methodologies for 7 Hydroxy Bexarotene Research

Chemical Synthesis of 7-Hydroxy Bexarotene (B63655) for Research Applications

7-Hydroxy Bexarotene is a major metabolite of Bexarotene, formed in the liver through hydroxylation of the tetrahydronaphthalene ring, a process primarily mediated by the cytochrome P450 3A4 enzyme. nih.govnih.govmdpi.com For research and regulatory purposes, pure this compound is required as a reference material. While detailed synthetic pathways are often proprietary to specialized manufacturers, scientific literature confirms that racemic 7-hydroxy-bexarotene has been synthesized for research studies examining the activity of Bexarotene's metabolites. researchgate.net The synthesis of this compound allows for its use in the development of analytical methods, validation processes, and quality control applications during the formulation and manufacturing stages of Bexarotene. axios-research.comaxios-research.com The availability of this synthesized metabolite is crucial for its role as a characterized chemical reference standard. axios-research.com

Analytical Techniques for Characterization and Quantification in Research Matrices

The accurate detection and measurement of this compound in various research matrices, from bulk drug substances to biological samples, rely on advanced analytical instrumentation. These techniques are vital for structural confirmation and quantitative analysis.

Chromatographic techniques are the cornerstone for separating and quantifying this compound from its parent compound and other related impurities. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are routinely employed.

Several liquid chromatographic methods have been developed and validated for the quantitative determination of Bexarotene and its potential impurities. researchgate.net For instance, a stability-indicating UPLC method designed for dissolution analysis uses a C18 column with an isocratic mobile phase of acetonitrile, water, and trifluoroacetic acid, allowing for the separation of Bexarotene from its degradation products. longdom.org Another validated UPLC-MS/MS method used to assess the photostability of Bexarotene employed a gradient elution on a C18 column, which is capable of separating the parent drug from its photodegradation products, including hydroxylated species. mdpi.com LC-MS/MS methods are particularly sensitive and selective, making them suitable for quantifying low levels of metabolites like this compound in biological matrices such as human plasma. d-nb.info These methods often utilize a deuterated internal standard, such as Bexarotene-D4, to ensure high accuracy and precision. d-nb.infoveeprho.com

Table 1: Examples of Chromatographic Conditions for the Analysis of Bexarotene and Related Compounds
TechniqueColumnMobile PhaseFlow RateDetectionApplicationSource
UPLCC18 (50 mm × 2.1 mm, 1.7-μm)Isocratic: Acetonitrile:Water:Trifluoroacetic Acid (70:30:0.1 v/v/v)1.0 mL/minUV (260 nm)Dissolution analysis and stability studies longdom.org
UPLC-MS/MSC18Gradient: A) Water/0.1% Formic Acid, B) Acetonitrile/0.1% Formic Acid0.3 mL/minMS/MSPhotostability studies of Bexarotene mdpi.com
HPLCSymmetry C8 (150 × 4.6 mm, 5-µm)Isocratic: Acetonitrile:DI Water:Glacial Acetic Acid (650:350:7.5 v/v/v)1.2 mL/minUV (262 nm)Quantification of Bexarotene and impurities researchgate.net
LC-MS/MSNot specifiedAcetonitrile:Buffer (90:10 v/v)1.0 mL/minMS/MS (API 4000)Bioanalytical determination in human plasma d-nb.info

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of this compound. The molecular formula of this compound is C₂₄H₂₈O₃, with a molecular weight of approximately 364.48 g/mol . pharmaffiliates.com

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is used to identify degradation products and metabolites by analyzing their mass-to-charge ratios and fragmentation patterns. mdpi.com High-resolution mass spectrometry provides highly accurate mass measurements, which helps in confirming the elemental composition. Predicted collision cross-section (CCS) values for different adducts of this compound, such as [M+H]⁺ and [M-H]⁻, have been calculated to aid in its identification in complex matrices. uni.lu

Chromatographic Methodologies (e.g., HPLC, UPLC, LC-MS/MS) for Research Purposes

Utilization as a Reference Standard in Pharmaceutical Research and Development

As a fully characterized chemical compound, this compound serves as a critical reference standard in multiple stages of pharmaceutical research and development. axios-research.com Reference standards for Bexarotene impurities and metabolites are essential for product development, regulatory submissions (such as Abbreviated New Drug Applications - ANDAs), quality control, and method validation. axios-research.comsynzeal.com

During the development of analytical methods for Bexarotene, the this compound reference standard is used to ensure the method's specificity. The method must be able to clearly separate the peak of this compound from the peaks of Bexarotene and other potential impurities. longdom.org

Once a method is developed, it must be validated according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.net The this compound standard is used to perform validation tests, including accuracy, precision, linearity, and specificity, for the quantification of this specific metabolite. mdpi.comaxios-research.com This ensures the analytical method is reliable and suitable for its intended purpose, such as routine quality control testing of drug products. axios-research.comaxios-research.com

Stability studies are performed to understand how a drug product's quality varies over time under the influence of environmental factors like temperature, humidity, and light. nih.gov this compound can be formed as a degradation product during such studies. nih.gov The availability of a this compound reference standard is crucial for identifying and accurately quantifying its presence in stability samples. pharmaffiliates.comaxios-research.com

The development of a stability-indicating analytical method is a regulatory requirement, and such a method must be able to resolve the active drug from all potential degradation products. longdom.org The this compound standard is used to "challenge" the method to prove its stability-indicating capabilities, confirming that if this impurity forms on storage, the method will be able to detect it. longdom.orgsynzeal.com

Future Research Trajectories for 7 Hydroxy Bexarotene

Elucidation of Specific Cellular Targets Beyond Canonical Retinoid Receptors

While 7-Hydroxy Bexarotene (B63655) is known to have reduced activity at retinoid X receptors (RXRs) compared to its parent compound, bexarotene, its distinct biological effects suggest the involvement of other cellular targets. nih.gov Future research will likely focus on identifying and characterizing these non-canonical binding partners. The ability of RXRs to form heterodimers with a variety of other nuclear receptors, such as retinoic acid receptors (RARs), the vitamin D receptor (VDR), the thyroid hormone receptor (TR), and peroxisome proliferator-activated receptors (PPARs), opens up a wide array of potential signaling pathways that could be differentially modulated by 7-Hydroxy Bexarotene. drugbank.comeuropa.eubauschhealth.com

Investigating the binding affinity and functional modulation of this compound on these heterodimeric partners is a critical next step. For instance, studies have shown that bexarotene can influence the TR/RXR pathway. nih.govresearchgate.net Understanding how this compound specifically interacts with this and other receptor complexes, such as LXR/RXR and PPAR/RXR, will be crucial. nih.govdntb.gov.ua This exploration could reveal unique therapeutic windows where this compound exerts effects distinct from bexarotene, potentially with a more favorable side-effect profile. nih.govmdpi.com

Detailed Analysis of Gene Regulatory Networks Influenced by this compound

A comprehensive understanding of the downstream effects of this compound requires a detailed analysis of the gene regulatory networks it influences. Bexarotene itself is known to regulate genes involved in cellular differentiation, proliferation, and apoptosis. europa.eubauschhealth.com Future research will need to employ transcriptomic approaches, such as RNA sequencing, to map the specific set of genes whose expression is altered by this compound.

Investigation of Potential Synergistic or Antagonistic Interactions with Other Biologically Active Molecules

The therapeutic potential of this compound may be enhanced or modified when used in combination with other drugs. Investigating these interactions is a critical avenue for future research. For instance, bexarotene has been studied in combination with various agents, and its metabolism is known to be affected by inhibitors and inducers of the cytochrome P450 3A4 (CYP3A4) enzyme. dermnetnz.orgdrugs.commedscape.com

Future studies should explore how this compound interacts with other compounds at a pharmacodynamic level. This includes examining potential synergistic effects, where the combined therapeutic benefit is greater than the sum of individual effects, or antagonistic interactions, which could reduce efficacy. For example, research has shown synergistic effects when combining bexarotene with a statin in reducing aneurysm formation. nih.gov Similar studies with this compound could uncover novel combination therapies for a range of conditions. Furthermore, understanding the cross-talk between the signaling pathways activated by this compound and other molecules will be crucial. dntb.gov.uanih.govnih.gov

Exploration of its Role in Endogenous Regulatory Processes Distinct from Bexarotene

While this compound is a metabolite of an exogenous drug, it is important to investigate its potential to modulate endogenous regulatory processes in a manner distinct from its parent compound. Bexarotene itself influences a wide range of physiological functions, including lipid metabolism and thyroid hormone regulation. dermnetnz.orgnih.gov The key question is whether this compound has a unique role in these or other biological systems.

Development of Advanced Analytical Techniques for Comprehensive Metabolomic Profiling

To fully understand the biological role of this compound, the development of more sophisticated analytical methods for its detection and quantification is essential. Comprehensive metabolomic profiling allows for the simultaneous measurement of a wide array of small molecules in a biological sample, providing a snapshot of the metabolic state. rsc.org

Q & A

Q. What is the mechanism of action of Bexarotene in targeting cutaneous T-cell lymphoma (CTCL)?

Bexarotene selectively activates retinoid X receptors (RXRs), which regulate gene expression involved in cellular differentiation, apoptosis, and immune modulation. In CTCL, RXR activation represses oncogenic pathways like cyclin D1 overexpression and induces tumor cell apoptosis . Methodologically, studies use in vitro transcriptional assays and in vivo xenograft models to validate RXR-mediated effects.

Q. How do researchers monitor and mitigate Bexarotene-induced hypertriglyceridemia in clinical trials?

Hypertriglyceridemia is a dose-dependent adverse effect. Lipid-lowering agents (e.g., pemafibrate) and dose adjustments (e.g., reducing from 300 mg/m² to ~100 mg/m²) are standard. Post hoc analyses of randomized trials show BMI ≥23 kg/m² correlates with severe hypertriglyceridemia in monotherapy, but phototherapy combinations reduce this risk . Monitoring includes serial lipid profiling and dose-titration protocols (Table 4 and Online Resource Table S7 in ).

Q. What validated bioanalytical methods quantify Bexarotene in pharmacokinetic studies?

A UPLC/LC-MS/MS method validated for human plasma detects Bexarotene concentrations between 1.0440–351.9320 ng/mL. This method uses protein precipitation extraction and isotopic internal standards, ensuring specificity and reproducibility for bioavailability studies .

Advanced Research Questions

Q. How can contradictory findings on Bexarotene’s efficacy in Alzheimer’s disease (AD) models be reconciled?

Preclinical studies report reduced Aβ plaques and improved cognition in AD mice via ApoE upregulation , but human trials (e.g., BEAT-AD) show mixed results. Methodological differences include:

  • Dosing : Murine models use higher doses (e.g., 100 mg/kg) compared to human trials (≤300 mg/m²).
  • Outcome measures : Preclinical studies focus on Aβ clearance, while clinical trials prioritize cognitive assessments (e.g., Cogstate) .
  • Model limitations : 3xTg-AD mice may not fully replicate human AD pathology .

Q. What experimental approaches elucidate Bexarotene’s molecular interactions with amyloid-beta (Aβ)?

Computational docking studies identify His13 and Lys16 residues in Aβ as critical binding sites for Bexarotene, potentially inhibiting aggregation . Biophysical assays (e.g., liposome-based γ-secretase inhibition assays) demonstrate Bexarotene stabilizes the APP transmembrane domain, reducing Aβ production . These methods are complemented by confocal microscopy to assess ApoE and GFAP expression in treated AD models .

Q. How is Bexarotene integrated into combination therapies for non-small-cell lung cancer (NSCLC)?

Bexarotene synergizes with platinum-based chemotherapeutics (e.g., carboplatin/gemcitabine) by repressing cyclin D1 and EGFR pathways. Phase II trials show:

  • Dosing : 400 mg/m² Bexarotene + carboplatin (AUC 5.0) improves median survival to 12.7 months.
  • Safety : Prophylactic atorvastatin (10 mg/day) mitigates hypertriglyceridemia . Mechanistic studies use in vitro growth suppression assays and transcriptomic profiling to validate cooperative effects .

Methodological Considerations for Data Contradictions

Q. How should researchers analyze conflicting data on Bexarotene’s impact on thyroid function?

Single-dose Bexarotene suppresses TSH within 12 hours in healthy subjects (nadir: 0.32 mU/L at 24 hours) via central hypothyroidism . However, long-term CTCL trials report manageable hypothyroidism with levothyroxine supplementation . Contradictions arise from:

  • Study design : Acute vs. chronic dosing.
  • Population differences : Healthy volunteers vs. cancer patients with pre-existing metabolic dysregulation.
  • Analytical rigor : TSH suppression thresholds and timing of measurements .

Tables for Key Findings

Study Focus Key Data Reference
Hypertriglyceridemia ManagementBMI ≥23 kg/m² linked to 36% dose reduction in monotherapy (Table 4, )
PharmacokineticsPlasma linearity (1.0440–351.9320 ng/mL) validated via LC-MS/MS
NSCLC SurvivalMedian survival 12.7 months with carboplatin/Bexarotene
Aβ InteractionIC₅₀ = 100 µM Bexarotene inhibits γ-secretase cleavage in liposomes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.